3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol
Overview
Description
Mechanism of Action
- It’s essential to note that this compound belongs to the thiosemicarbazone family, which has shown promise in cancer therapy .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, thereby inhibiting or enhancing their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic flux. For instance, the compound can affect the activity of enzymes involved in the breakdown and synthesis of certain biomolecules, thereby altering the metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound reaches the appropriate sites where it can interact with its target biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is used in various scientific research applications, including:
Proteomics: It is used as a specialty product in proteomics research to study protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Chemical Biology: It is used to explore the biochemical pathways and molecular mechanisms in living organisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with similar structural features but lacks the trifluoromethyl group.
1,1,1-Trifluoro-2-propanol: Shares the trifluoromethyl group but lacks the cyclohexyl and methylamino groups.
Uniqueness
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is unique due to the presence of both the cyclohexyl and trifluoromethyl groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c1-14(7-9(15)10(11,12)13)8-5-3-2-4-6-8/h8-9,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYCUDIAVZBMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(F)(F)F)O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217889 | |
Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-15-9 | |
Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446276-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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